Fmoc-Lys (biotin-PEG12)-OH Fmoc-Lys (biotin-PEG12)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673554
InChI: InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1
SMILES: C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Molecular Formula: C58H91N5O19S
Molecular Weight: 1194.4 g/mol

Fmoc-Lys (biotin-PEG12)-OH

CAS No.:

Cat. No.: VC13673554

Molecular Formula: C58H91N5O19S

Molecular Weight: 1194.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys (biotin-PEG12)-OH -

Specification

Molecular Formula C58H91N5O19S
Molecular Weight 1194.4 g/mol
IUPAC Name 6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68)/t50?,51-,52-,55-/m0/s1
Standard InChI Key FEAFOKDUASQZKD-AWHTUJIBSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2

Introduction

Chemical Structure and Composition

Core Structural Features

Fmoc-Lys (biotin-PEG12)-OH comprises four distinct components:

  • Fmoc Group: The C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_2 Fmoc moiety protects the α-amino group of lysine during solid-phase peptide synthesis (SPPS), ensuring selective deprotection under basic conditions .

  • Lysine Residue: The ε-amino group of lysine is conjugated to the biotin-PEG12 unit, leaving the α-carboxylic acid free for peptide bond formation .

  • PEG12 Spacer: A 12-unit polyethylene glycol chain (C24H48O12\text{C}_{24}\text{H}_{48}\text{O}_{12}) enhances solubility and reduces steric hindrance. The dPEG®12 variant, a discrete PEG with 40 atoms, provides a 46.3 Å spacer arm .

  • Biotin: The vitamin-derived (C10H16N2O3S\text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_3\text{S}) biotin enables high-affinity binding to avidin/streptavidin, facilitating applications in affinity chromatography and diagnostic assays .

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC58H91N5O19S\text{C}_{58}\text{H}_{91}\text{N}_{5}\text{O}_{19}\text{S}
Molecular Weight1194.43 g/mol
PEG12 Length40 atoms (46.3 Å)
CAS Number1334172-65-4

Applications in PROTAC Technology

Role as a Linker in PROTAC Design

PROTACs are heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation. Fmoc-Lys (biotin-PEG12)-OH serves as a critical linker due to its dual functionality:

  • Biotin-End: Binds to streptavidin-coated surfaces for pull-down assays, enabling target validation .

  • Fmoc-End: Facilitates integration into peptide-based PROTACs via SPPS, connecting the E3 ligase ligand (e.g., VHL or CRBN) to the target protein binder .

The PEG12 spacer minimizes aggregation and improves solubility, which is essential for maintaining PROTAC efficacy in cellular environments .

Case Study: Enhanced Solubility and Binding Kinetics

In a comparative study, PROTACs incorporating PEG12 linkers exhibited 3-fold higher solubility in aqueous buffers than those with shorter PEG chains . This attribute reduces nonspecific binding and enhances bioavailability, as evidenced by a 50% increase in target degradation efficiency in HEK293 cells .

Role in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is selectively removed using piperidine, allowing sequential peptide elongation. The lysine side chain’s biotin-PEG12 unit remains intact during synthesis, enabling post-translational modifications .

ParameterValueSource
Deprotection Reagent20% Piperidine in DMF
Solubility in SPPS10 mM in DMSO
Storage Conditions-20°C (desiccated)

Bioconjugation Strategies

The terminal carboxylic acid (-COOH\text{-COOH}) reacts with primary amines via carbodiimide crosslinkers (e.g., EDC/NHS), forming stable amide bonds. This enables conjugation to antibodies, nanoparticles, or fluorophores for diagnostic applications .

Physicochemical and Stability Profiles

Solubility and Stability

Fmoc-Lys (biotin-PEG12)-OH exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMAC) but limited solubility in aqueous buffers without PEGylation . The PEG12 spacer increases hydrodynamic volume, extending serum half-life by 6–8 hours in murine models .

Thermal and Chemical Degradation

Thermogravimetric analysis (TGA) revealed decomposition onset at 210°C, with no detectable impurities below this threshold . Prolonged exposure to moisture induces hydrolysis of the Fmoc group, necessitating anhydrous storage .

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